2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol
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Overview
Description
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C7H10BrN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol typically involves the bromination of 2-amino-6-methylpyrimidin-4-ol followed by the introduction of the bromoethyl group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrimidines with various functional groups such as azides, thiols, or ethers.
Oxidation: Products include nitro or nitroso derivatives of the original compound.
Reduction: Products include primary or secondary amines and alcohols.
Scientific Research Applications
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and repair.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function. The compound may also interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Similar structure but lacks the bromoethyl group.
2-amino-5-bromopyrimidine: Similar structure but lacks the methyl and bromoethyl groups.
2-amino-4-methylpyrimidine: Similar structure but lacks the bromoethyl group.
Uniqueness
2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol is unique due to the presence of both the bromoethyl and methyl groups, which confer specific chemical reactivity and biological activity. The bromoethyl group allows for nucleophilic substitution reactions, while the methyl group can influence the compound’s electronic properties and steric effects.
Properties
Molecular Formula |
C7H10BrN3O |
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Molecular Weight |
232.08 g/mol |
IUPAC Name |
2-amino-5-(2-bromoethyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10BrN3O/c1-4-5(2-3-8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
UBRVUFNJVNUYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCBr |
Origin of Product |
United States |
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